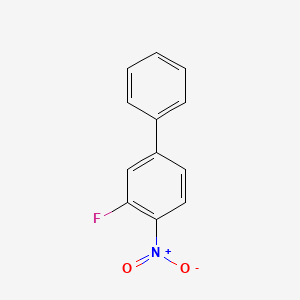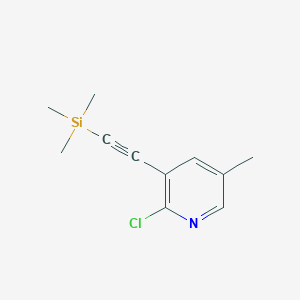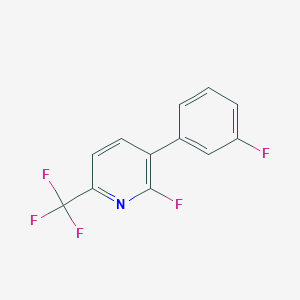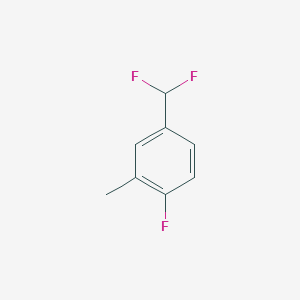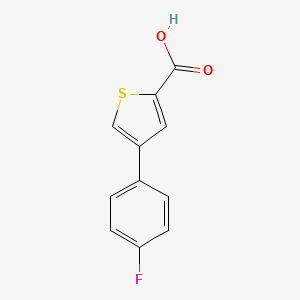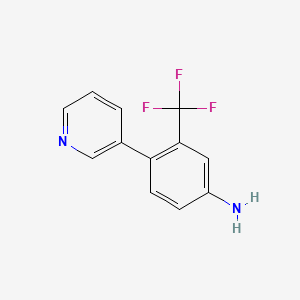![molecular formula C13H19Cl2F3N2O2 B1451119 4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride CAS No. 1185130-96-4](/img/structure/B1451119.png)
4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent or a component in the preparation of buffers and other solutions that are essential for protein extraction, purification, and analysis. It helps in the identification of protein-protein interactions, post-translational modifications, and the determination of complex protein structures.
Analytical Chemistry
In analytical chemistry, this compound finds its application in the development of new analytical methods for substance detection and quantification . It may be involved in the synthesis of novel markers or probes that can bind to specific analytes, enhancing the sensitivity and specificity of detection in various types of assays, including chromatography and mass spectrometry.
Pharmacology
Pharmacological studies use this compound to understand the interaction of drugs with their targets . It can serve as a pharmacophore model for the development of new therapeutic agents. Researchers may also use it to study its effects on various biological pathways, which can lead to the discovery of new drug candidates.
Medicine
In the field of medicine, particularly in medical research, this compound is used for in vitro studies to test its biological activity against various cell lines . It may be part of experimental treatments to assess its efficacy and safety before proceeding to clinical trials. Its role in understanding disease mechanisms at the molecular level is also significant.
Toxicology
Toxicological applications involve using this compound to study its toxic effects on biological systems . It helps in assessing the safety profile of new chemical entities. Researchers can investigate its metabolism, the potential for bioaccumulation, and its long-term effects on organs and tissues.
Environmental Science
In environmental science, the compound is used to study the impact of chemicals on the environment . It can be part of research on pollution, where its stability, degradation, and interaction with various environmental factors are examined. This is crucial for evaluating the ecological risks associated with the use of new chemicals.
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethoxy)-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2.2ClH/c14-13(15,16)11-9-10(17)1-2-12(11)20-8-5-18-3-6-19-7-4-18;;/h1-2,9H,3-8,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYZDRGPROQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




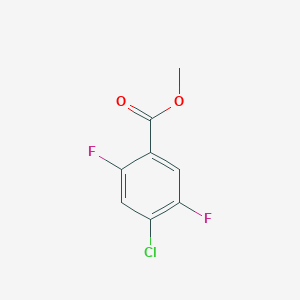
![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)

![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)
